Structural Basis for Selective Bioconjugation: Free Amine vs. Hydroxyl at sn-3
1,2-Dipalmitoyl-3-amino-sn-glycerate TFA contains a free primary amine at the sn-3 position, enabling direct covalent conjugation to carboxyl-containing ligands via amide bond formation. In contrast, the closest structural analog 1,2-dipalmitoyl-sn-glycerol bears an sn-3 hydroxyl group that lacks amine reactivity and requires additional activation steps for bioconjugation . This structural difference permits the compound to be used for surface functionalization of liposomes without intermediate activation chemistries, streamlining the preparation of targeted delivery vehicles .
| Evidence Dimension | Functional group at sn-3 position |
|---|---|
| Target Compound Data | Primary amine (-NH₂) as TFA salt |
| Comparator Or Baseline | 1,2-Dipalmitoyl-sn-glycerol: Hydroxyl (-OH) |
| Quantified Difference | Qualitative: amine enables direct amide coupling; hydroxyl requires activation |
| Conditions | Chemical structure comparison; covalent conjugation potential |
Why This Matters
Enables procurement for amine-directed bioconjugation applications without requiring alternative activation protocols.
